molecular formula C17H13N3O3S B2594461 N-(2-benzoyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide CAS No. 477845-30-0

N-(2-benzoyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide

Cat. No.: B2594461
CAS No.: 477845-30-0
M. Wt: 339.37
InChI Key: QGHTUEJBFQYKRO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Research has explored the anticancer potential of compounds similar to N-(2-benzoyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide. For example, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, demonstrating higher activities than the reference drug, etoposide (Ravinaik et al., 2021). This indicates the potential of similar compounds in cancer research and treatment.

Synthesis and Characterization

The synthesis and structural analysis of compounds encompassing thiadiazole structures have been a focus of research. Adhami et al. (2012) discussed the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, providing insights into the structural properties through various spectroscopic methods and X-ray crystallography (Adhami et al., 2012). Such studies are crucial for understanding the chemical and physical properties of these compounds, which could be relevant for their application in material science and medicinal chemistry.

Interaction and Molecular Organization

The interaction of thiadiazole derivatives with biological membranes has also been investigated. Kluczyk et al. (2016) studied the molecular organization of liposome systems containing thiadiazole compounds, revealing that these compounds can influence the phase transition in lipids and interact differently based on their alkyl substituent length (Kluczyk et al., 2016). Understanding these interactions is essential for drug delivery system design and the development of new therapeutic agents.

Properties

IUPAC Name

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-7-9-12(10-8-11)14(21)18-16-19-17(23)20(24-16)15(22)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHTUEJBFQYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.